
4-(Methylsulfanyl)cyclohexan-1-ol
Overview
Description
4-(Methylsulfanyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a hydroxyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: Cyclohexanone is often used as the starting material.
Thioether Formation:
Reduction: The carbonyl group of cyclohexanone is reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can undergo further reduction to form cyclohexane derivatives.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 4-(Methylsulfanyl)cyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
4-(Methylsulfanyl)cyclohexan-1-ol serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation to form 4-(methylsulfanyl)cyclohexanone or reduction to yield cyclohexane derivatives, highlights its versatility in organic synthesis.
Biological Research Applications
The compound's structural characteristics suggest potential pharmacological properties. Research indicates that sulfur-containing functional groups can influence biological activity significantly.
Potential Therapeutic Effects
Studies are ongoing to explore the efficacy of this compound in several therapeutic contexts:
- Antimicrobial Activity : Similar compounds have shown promise in exhibiting antimicrobial properties, which may extend to this compound.
- Interaction with Biological Targets : Investigations into how this compound interacts with enzymes or receptors could reveal insights into its therapeutic potential, particularly in areas related to inflammation and cancer.
Industrial Applications
In the industrial sector, this compound can be utilized in the synthesis of specialty chemicals and materials. Its unique structure allows it to be integrated into formulations that require specific chemical properties.
Applications in Specialty Chemicals
The compound's ability to act as a building block for more complex molecules makes it valuable in:
- Flavoring Agents : Due to its potential sensory characteristics, it might be explored in food chemistry.
- Cosmetic Ingredients : Its chemical properties could be beneficial in formulating personal care products.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)cyclohexan-1-ol involves its interaction with molecular targets through its hydroxyl and methylsulfanyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and nucleophilic attacks, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
4-(Methylsulfonyl)cyclohexan-1-ol: This compound has a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and reactivity.
Cyclohexanol: Lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
4-(Methylthio)cyclohexanone:
Uniqueness: 4-(Methylsulfanyl)cyclohexan-1-ol is unique due to the presence of both a hydroxyl and a methylsulfanyl group, which confer distinct chemical properties and reactivity patterns. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Biological Activity
4-(Methylsulfanyl)cyclohexan-1-ol, also known as 3-(methylthio)cyclohexan-1-ol, is an organic compound with a unique structure characterized by a cyclohexane ring, a hydroxyl group (-OH), and a methylthio group (-S-CH₃). Its molecular formula is C₇H₁₄OS, and it falls under the category of sulfanyl alcohols. This compound has garnered attention for its potential biological activities, particularly in drug development and organic synthesis.
Chemical Structure and Properties
The presence of both hydroxyl and thioether functional groups in this compound provides it with distinct chemical reactivity. The compound's structure allows for various interactions, including hydrogen bonding and nucleophilic attacks, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₇H₁₄OS |
Molecular Weight | 146.25 g/mol |
Functional Groups | Hydroxyl, Methylthio |
Solubility | Soluble in organic solvents |
The biological activity of this compound is thought to arise from its ability to interact with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the methylthio group may engage in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and other biological processes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In a study assessing the antibacterial activity of various compounds, this compound was tested against common pathogens such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.
Table 1: Antibacterial Activity of this compound
Bacterium | Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
E. coli | 25 | 12 |
Staphylococcus aureus | 50 | 15 |
Pseudomonas aeruginosa | 75 | 18 |
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against species such as Candida albicans and Aspergillus niger. The disc diffusion method revealed that this compound could inhibit fungal growth effectively at varying concentrations.
Table 2: Antifungal Activity of this compound
Fungus | Concentration (µg/mL) | Inhibition Zone (mm) |
---|---|---|
Candida albicans | 25 | 10 |
Aspergillus niger | 50 | 14 |
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of this compound. Its structural similarity to biologically active molecules suggests that it may possess therapeutic properties worth investigating further. For instance, research has indicated that compounds with similar thioether functionalities often exhibit enhanced biological activities due to their ability to modulate enzyme activities or interact with cellular receptors.
One study highlighted the compound's role in inhibiting certain enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The ongoing research aims to elucidate the specific mechanisms through which this compound exerts its effects on biological systems.
Properties
IUPAC Name |
4-methylsulfanylcyclohexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-9-7-4-2-6(8)3-5-7/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXZJLGNYGRBSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCC(CC1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00604229 | |
Record name | 4-(Methylsulfanyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-32-8 | |
Record name | 4-(Methylsulfanyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00604229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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